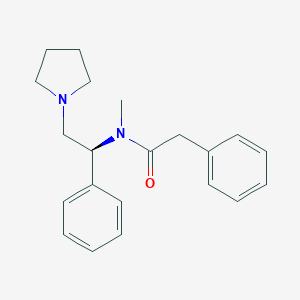
N-Methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide, also known by its chemical identifier CAS No.
Métodos De Preparación
The synthesis of N-Methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide involves several steps, typically starting with the preparation of the core structure followed by various functional group modifications. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods for this compound are designed to be scalable and cost-effective, often involving continuous flow processes and advanced purification techniques .
Análisis De Reacciones Químicas
N-Methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties .
Aplicaciones Científicas De Investigación
N-Methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound is studied for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors. Industrial applications of this compound include its use as a precursor for the production of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application of this compound .
Comparación Con Compuestos Similares
N-Methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide is often compared with other similar compounds, such as its homologs, analogues, and isomers. These comparisons highlight the unique properties of this compound, such as its higher stability, greater reactivity, or enhanced biological activity. Similar compounds include those with closely related structures but differing in specific functional groups or stereochemistry .
Propiedades
Número CAS |
157947-87-0 |
|---|---|
Fórmula molecular |
C21H26N2O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N-methyl-2-phenyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C21H26N2O/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19/h2-7,10-13,20H,8-9,14-17H2,1H3/t20-/m1/s1 |
Clave InChI |
OVZWUDZIAAHNFG-HXUWFJFHSA-N |
SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
SMILES isomérico |
CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
SMILES canónico |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Sinónimos |
MPPEPA N-methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















